

Comparative In-Vitro Profiling: Indazole-Based VEGFR2 Inhibitors

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Compound of Interest

Compound Name: 4-Chloro-6-isopropyl (1H)indazole

CAS No.: 1227268-97-4

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Content Type: Technical Comparison Guide Subject: Indazole Derivatives as Tyrosine Kinase Inhibitors (TKIs) Primary Target: VEGFR2 (KDR/FIk-1)

Executive Summary: The Indazole Scaffold in Kinase Inhibition[1][2]

The indazole scaffold (benzopyrazole) has emerged as a "privileged structure" in medicinal chemistry, particularly for Type II kinase inhibitors. Its planar, bicyclic nature allows it to mimic the adenine ring of ATP, forming critical hydrogen bonds within the hinge region of the kinase domain.

This guide provides a rigorous in-vitro comparison of Axitinib (a potent, bis-aryl 1H-indazole) against Pazopanib (a 2H-indazole) and emerging experimental derivatives. We analyze their potency (IC₅₀), binding kinetics, and structural determinants to assist researchers in optimizing next-generation candidates.

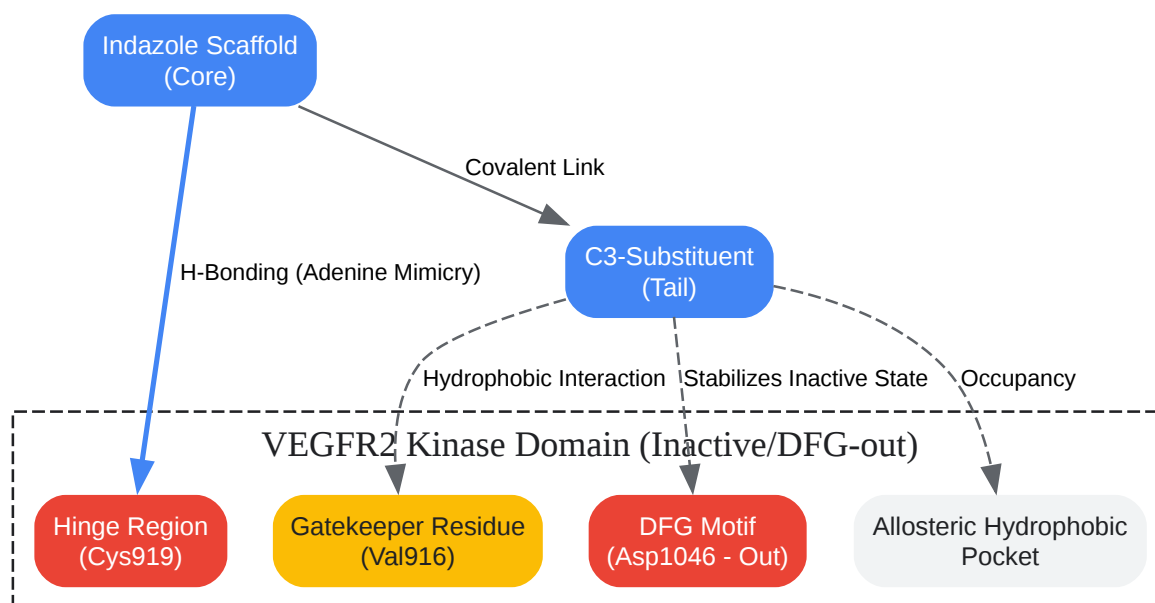
Mechanistic Profiling: Binding Modes & Causality

To understand the potency differences between indazole derivatives, one must analyze their binding modes. Most high-potency indazoles, including Axitinib, function as Type II Inhibitors.

- **ATP Mimicry:** The indazole core resides in the adenine-binding pocket. The nitrogen atoms (N1 or N2) typically serve as hydrogen bond acceptors/donors to the kinase hinge region (e.g., Cys919 in VEGFR2).
- **DFG-out Stabilization:** Unlike Type I inhibitors, Type II inhibitors (like Axitinib) bind to the inactive conformation of the kinase where the Asp-Phe-Gly (DFG) motif is flipped "out."
- **The "Gatekeeper" Interaction:** Substituents at the 3-position of the indazole ring often extend into the hydrophobic back pocket, interacting with the gatekeeper residue (Val916 in VEGFR2), which dictates selectivity.

Visualization: Type II Binding Topology

The following diagram illustrates the structural logic of Indazole binding within the VEGFR2 pocket.



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Caption: Schematic of Indazole-based Type II inhibition. The scaffold anchors to the hinge, while the C3-substituent locks the DFG motif in the inactive state.

Comparative Data Landscape

The following data aggregates biochemical (enzymatic) and cellular potency. Note the distinct performance gap between the 1H-indazole (Axitinib) and the 2H-indazole (Pazopanib) in pure kinase assays.

Compound	Scaffold Class	VEGFR2 Enzymatic IC ₅₀ (nM)	HUVEC Proliferation IC ₅₀ (nM)	Binding Type	Key Structural Feature
Axitinib	1H-Indazole	0.2	0.2 - 0.5	Type II	C6-styryl extension increases residence time.
Pazopanib	2H-Indazole	30.0	~10 - 40	Type II	Pyrimidine substitution at N2.
Compound 30*	1H-Indazole	1.24	5.4	Type II	Optimized amide linker at C3.
Linifanib	Indazole-Urea	4.0	~15	Type II	Urea moiety drives DFG-out binding.

*Compound 30 refers to the lead candidate from recent SAR studies (e.g., Zhang et al., Eur J Med Chem 2024).

Analysis:

- Potency: Axitinib displays sub-nanomolar potency, nearly 150x more potent than Pazopanib in enzymatic assays. This is attributed to the rigidity of the fused ring system and the specific "styryl" extension that maximizes hydrophobic contacts.

- Cellular Translation: While biochemical IC₅₀ differs significantly, cellular IC₅₀ values (HUVEC) are closer. This suggests that factors like membrane permeability and intracellular ATP competition (Pazopanib is a multi-kinase inhibitor) play a leveling role in live cells.

Validated Experimental Protocols

To replicate these data or benchmark new derivatives, use the following self-validating protocols.

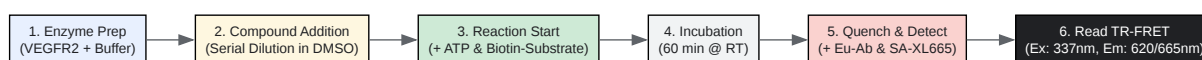
Protocol A: HTRF® Kinase Assay (Biochemical)

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is preferred over radiometric assays for high-throughput profiling due to its high signal-to-noise ratio and elimination of wash steps.

Reagents:

- Recombinant human VEGFR2 (cytoplasmic domain).
- Substrate: Biotin-poly(Glu,Tyr) (4:1).
- ATP (Use apparent, typically 10 μM, to ensure competitive sensitivity).
- Detection: Eu³⁺-Cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

Workflow Diagram:



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Caption: Step-wise HTRF workflow for VEGFR2 inhibition. Signal decrease indicates kinase inhibition.

Critical Control (Self-Validation):

- Z-Factor: Must be > 0.5 for the assay to be considered robust.
- DMSO Tolerance: Indazoles are hydrophobic. Ensure final DMSO concentration is $<1\%$ to prevent enzyme denaturation.

Protocol B: HUVEC Cellular Proliferation Assay

Rationale: Demonstrates the compound's ability to penetrate the cell membrane and inhibit the target in a physiological context.

- Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVEC) at 3,000 cells/well in 96-well plates.
- Starvation: Incubate in low-serum (0.5% FBS) media for 24h to synchronize cell cycle.
- Treatment: Add Indazole derivatives (0.01 nM – 10 μ M) + VEGF (50 ng/mL) to stimulate proliferation.
- Incubation: 72 hours.
- Readout: Add Resazurin or MTT. Measure fluorescence/absorbance.
- Calculation: Normalize to VEGF-only control (100%) and Basal control (0%).

Structure-Activity Relationship (SAR) Insights

When designing new indazole derivatives, the following SAR rules have been established based on the comparison of Axitinib and Pazopanib:

- N-Alkylation (1H vs 2H):
 - 1H-Indazole (Axitinib): Generally offers better geometric fit for the "styryl" type extensions.
 - 2H-Indazole (Pazopanib): Often requires a bulky group (like a pyrimidine) at N2 to force the active conformation.
- C3 Substitution (The "Tail"):

- This is the most critical vector for selectivity. Amide or urea linkers at C3 facilitate H-bonding with the DFG backbone (Asp1046), locking the kinase in the inactive state.
- C6 Substitution:
 - Axitinib features a vinyl-pyridine at C6. This extends into the solvent-exposed region, improving solubility and pharmacokinetic properties (PK) without disrupting the hinge binding.

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Sources

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